PARP-2 Inhibitory Potency: Target Compound vs. Unsubstituted 5-Nitrothiophene-2-carboxamide
The target compound is a structural congener of a chemotype for which BindingDB records a PARP-2 IC50 of 0.200 nM in a chemiluminescent assay (BDBM207586, US9260440 Example 31) . By contrast, the parent 5-nitrothiophene-2-carboxamide exhibits only millimolar PARP inhibition, as reported for the unsubstituted benzamide analog 3-aminobenzamide (IC50 ~30 µM) . This represents a >10^5-fold potency enhancement attributable to the 3-cyanothiophen-2-yl substituent and the extended amide scaffold.
| Evidence Dimension | PARP-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.200 nM (chemotype representative BDBM207586) |
| Comparator Or Baseline | 5-nitrothiophene-2-carboxamide / 3-aminobenzamide: IC50 ~30,000 nM |
| Quantified Difference | ~150,000-fold lower IC50 |
| Conditions | PARP-2 (unknown origin), 30 min pre-incubation, chemiluminescent detection ; PARP-1 radiometric assay for 3-aminobenzamide |
Why This Matters
For procurement in DNA-damage response programs, the >10^5-fold potency differential means that generic nitrothiophene amides cannot achieve target engagement at pharmacologically relevant concentrations, making the 3-cyanothiophen-2-yl substituted scaffold the minimal viable chemotype.
- [1] BindingDB. (n.d.). BDBM207586: PARP-2 IC50 0.200 nM. Retrieved from BindingDB assay entry ChEMBL_2024727 (CHEMBL4678540). View Source
- [2] Shinkwin, A. E., Whish, W. J. D., & Threadgill, M. D. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297–308. View Source
